4-O-beta-D-Mannopyranosyl-D-mannose
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Overview
Description
Beta-Mannobiose is a disaccharide composed of two mannose molecules linked by a beta-1,4-glycosidic bond. It is a type of oligosaccharide that plays a significant role in various biological processes, particularly in the degradation of mannans, which are polysaccharides found in the cell walls of plants and some microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Mannobiose can be synthesized through enzymatic hydrolysis of mannans using beta-mannanase enzymes. These enzymes catalyze the cleavage of the beta-1,4-glycosidic bonds in mannans, resulting in the formation of beta-Mannobiose . The optimal reaction conditions for beta-mannanase activity typically include a temperature range of 50-60°C and a pH range of 5.0-7.0 .
Industrial Production Methods: Industrial production of beta-Mannobiose often involves the use of recombinant microorganisms engineered to express high levels of beta-mannanase. These microorganisms are cultivated in bioreactors under controlled conditions to maximize enzyme production and efficiency . The resulting beta-Mannobiose is then purified through various chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: Beta-Mannobiose primarily undergoes hydrolysis reactions catalyzed by beta-mannosidase enzymes, which cleave the beta-1,4-glycosidic bond to release mannose monomers . It can also participate in transglycosylation reactions, where the glycosidic bond is cleaved and reformed with a different acceptor molecule .
Common Reagents and Conditions: The hydrolysis of beta-Mannobiose typically requires beta-mannosidase enzymes, which are active at a pH range of 4.0-6.0 and temperatures between 30-50°C . Transglycosylation reactions may involve various acceptor molecules, such as other sugars or alcohols, under similar conditions .
Major Products: The primary product of beta-Mannobiose hydrolysis is mannose. In transglycosylation reactions, the products can vary depending on the acceptor molecule used, resulting in the formation of different oligosaccharides .
Scientific Research Applications
Beta-Mannobiose has several applications in scientific research and industry:
Mechanism of Action
Beta-Mannobiose exerts its effects primarily through its interaction with beta-mannosidase enzymes. These enzymes recognize and bind to the beta-1,4-glycosidic bond in beta-Mannobiose, catalyzing its hydrolysis to release mannose . The molecular targets of beta-Mannobiose include the active sites of beta-mannosidase enzymes, which contain specific amino acid residues that facilitate the cleavage of the glycosidic bond .
Comparison with Similar Compounds
Alpha-Mannobiose: Similar to beta-Mannobiose but with an alpha-1,4-glycosidic bond.
Cellobiose: A disaccharide composed of two glucose molecules linked by a beta-1,4-glycosidic bond.
Lactose: A disaccharide composed of glucose and galactose linked by a beta-1,4-glycosidic bond.
Uniqueness: Beta-Mannobiose is unique in its specific beta-1,4-glycosidic linkage between two mannose molecules, which distinguishes it from other disaccharides like cellobiose and lactose. This specific linkage makes it a valuable substrate for studying beta-mannanase and beta-mannosidase enzymes, as well as for applications in prebiotic development and biofuel production .
Properties
CAS No. |
14417-51-7 |
---|---|
Molecular Formula |
C12H22O11 |
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8+,9+,10-,11-,12+/m1/s1 |
InChI Key |
GUBGYTABKSRVRQ-PZPXDAEZSA-N |
SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@H]([C@H]2O)O)O)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
melting_point |
203 - 204 °C |
physical_description |
Solid |
Synonyms |
Mannobiose; 4-O-β-D-Mannopyranosyl-D-mannopyrannose; β-1,4-Mannobiose; _x000B_β-D-Man-[1-4]D-man; Man-β-1,4-Man; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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